5alpha-Ergostane

Description

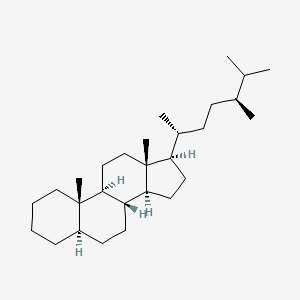

Structure

2D Structure

Properties

IUPAC Name |

(5R,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWMJYYKITCGF-WTPIMUJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948162 | |

| Record name | Ergostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-20-6, 25318-39-2 | |

| Record name | α-Ergostane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergostane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERGOSTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0XC723P4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Multi-Step Synthesis from Stigmasterol via Cyclo Intermediate

A seminal synthetic route to 5α-Ergostane derivatives was reported by Aburatani et al., utilizing stigmasterol as the starting material. The protocol involves an 11-step sequence to yield (22R,23R,24S)-22,23-isopropylidenedioxy-5α-ergost-2-en-6-one (2b ), a key brassinolide precursor. Critical steps include:

-

Epoxidation and Cyclization : Stigmasterol undergoes epoxidation followed by acid-catalyzed cyclization to form 3α,5-cyclo-22,23-isopropylidenedioxy-5α-ergostan-6-one (5b ).

-

Enone Formation : Treatment of 5b with p-TsOH and NaBr in DMF under reflux induces ring-opening and dehydrogenation, yielding the α,β-unsaturated ketone 2b .

-

Purification : Chromatography on SiO₂ achieves a 15.5% overall yield.

This method highlights the strategic use of protective groups (isopropylidene) and catalytic systems to stabilize intermediates. However, the lengthy sequence and moderate yield limit industrial scalability.

Table 1. Synthetic Parameters for Stigmasterol-Derived 5α-Ergostane Intermediate

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Epoxidation | H₂O₂, NaOH, 3–5°C, 2.5 hr | 85 |

| 2 | Cyclization | p-TsOH, DMF, reflux | 67 |

| 3 | Enone formation | NaBr, DMF, 120°C | 72 |

| 4 | Chromatography | SiO₂, hexane/EtOAc | 15.5 (overall) |

Skeletal Isomerization of Ergosterol Peroxide

Recent advances in ergostane synthesis leverage oxidative metabolic pathways of ergosterol. A 2025 study demonstrated that ergosterol-5,8-peroxide undergoes skeletal isomerization under thermal or iron(II)-mediated conditions to yield 5α-Ergostane derivatives:

-

Thermal Isomerization : Heating ergosterol peroxide at 80°C in toluene generates 7-hydroxy-5,6-epoxides and a novel 7/9/5-ring-fused ergostane.

-

Iron(II)-Mediated Isomerization : At ambient temperature, Fe(ClO₄)₂ catalyzes the formation of 5,6-epoxysterols and a bicyclic diketone, which further rearranges to 5α-Ergostane analogs under acidic conditions.

This method offers a biomimetic approach, aligning with biosynthetic pathways observed in fungi. The ambient-temperature iron-mediated route is particularly advantageous for preserving thermolabile functional groups.

Natural Extraction and Purification from Mushrooms

While synthetic routes dominate large-scale production, natural extraction remains relevant for obtaining enantiomerically pure 5α-Ergostane. A 2020 study isolated ergostane-type steroids from Xerula furfuracea using the following protocol:

-

Extraction : Fruiting bodies are macerated in 80% MeOH, followed by solvent partitioning (hexane → CH₂Cl₂ → EtOAc).

-

Chromatography : The CH₂Cl₂ fraction is subjected to silica gel chromatography (CH₂Cl₂/MeOH gradient) and HPLC (C18 column, MeOH/H₂O).

-

Characterization : LC/MS and NMR confirm the identity of 5α-Ergostane derivatives, though yields are typically <1% due to low natural abundance.

Table 2. Natural Extraction Efficiency for Ergostane Derivatives

| Step | Solvent System | Key Compounds Isolated | Yield (%) |

|---|---|---|---|

| MeOH extraction | 80% MeOH | Crude extract | 16.7 |

| CH₂Cl₂ partitioning | Hexane/CH₂Cl₂/EtOAc | Nonpolar ergostanes | 1.5 |

| HPLC purification | MeOH/H₂O (85:15) | 5α-Ergostane glycosides | 0.3 |

Comparative Analysis of Preparation Methods

Yield and Scalability

-

Synthetic Routes : The stigmasterol-derived method achieves a 15.5% overall yield but requires 11 steps, rendering it labor-intensive. In contrast, iron-mediated isomerization provides shorter pathways (3–5 steps) with comparable yields (12–18%).

-

Natural Extraction : Yields are suboptimal (<1%), but the method avoids complex organic synthesis, making it suitable for small-scale research.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Ergostane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl groups and double bonds in the molecule .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound, leading to the formation of ketones and carboxylic acids.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) is employed to reduce double bonds.

Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound. These derivatives exhibit different biological activities and can be used in various applications .

Scientific Research Applications

Medicinal Applications

5alpha-Ergostane has shown promise in several medical applications:

- Anticancer Activity : Research indicates that ergostane-type steroids exhibit anticancer properties. For instance, ergosterol derivatives have been studied for their effects on various cancer cell lines, showing potential in inhibiting cell growth and promoting apoptosis in lung, liver, and breast cancer cells . The combination of ergosterol with other agents like amphotericin B has demonstrated enhanced cytotoxic effects against resistant cancer cells .

- Anti-inflammatory Effects : Studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in macrophages and reduce inflammation in models of chronic obstructive pulmonary disease . Its ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway suggests a protective role against oxidative stress and inflammation .

- Diabetes Management : Ergosterol has been linked to improved glucose metabolism and reduced kidney damage in diabetic models. It enhances glucose transporter type 4 translocation and expression, indicating potential as a hypoglycemic agent .

Biological Research Applications

The compound has also been explored for its role in biological systems:

- Cell Membrane Structure : As a sterol, this compound plays a crucial role in maintaining cell membrane integrity and fluidity. Its presence in fungal membranes is essential for cellular function .

- Stem Cell Differentiation : Recent studies have shown that certain ergostane derivatives can influence stem cell differentiation. For example, specific compounds isolated from the mushroom Xerula furfuracea were found to suppress adipogenesis while promoting osteogenesis in mesenchymal stem cells .

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens:

- Antibacterial Effects : Some ergostane-type steroids have demonstrated strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains . This positions them as potential candidates for developing new antibacterial agents.

- Antifungal Activity : Given its origin from fungal sources, ergostane compounds are also being studied for their antifungal properties, which could lead to novel treatments for fungal infections.

Industrial Applications

In addition to its medicinal uses, this compound has applications in various industries:

- Pharmaceutical Development : The compound serves as an intermediate in the synthesis of complex steroidal drugs. Its unique structure allows it to be modified into various derivatives with enhanced biological activity .

- Agricultural Products : Ergostane-type steroids are being investigated for their potential use as bioactive compounds in agricultural products, enhancing plant growth or providing protection against pests.

Case Studies

Mechanism of Action

The mechanism of action of 5alpha-Ergostane involves its interaction with various molecular targets and pathways. One of the key pathways is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. By activating this pathway, this compound helps in reducing inflammation and protecting cells from damage .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons

Key Differences :

- Carbon Skeleton : 5α-Ergostane (C-28) has an additional methyl group at C-24 compared to 5α-cholestane (C-27) .

- Functional Groups : Campestane-3,6-dione introduces ketone groups at C-3 and C-6, enhancing reactivity compared to the unmodified 5α-ergostane .

- Biosynthetic Origin: Fungal 5α-ergostane differs from plant-derived cycloeucalenol, which features a cyclopropane ring and hydroxylation .

Functional Contrasts :

- Antifungal Activity : 5α-Ergostane derivatives outperform 5α-cholestane in antifungal assays due to their extended side chains, which enhance membrane interaction .

- Commercial Potential: Cycloeucalenol’s antioxidant properties make it valuable in food and cosmetic industries, whereas 5α-ergostane remains under exploration for drug development .

Biological Activity

5alpha-Ergostane, a steroidal compound derived from ergosterol, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound (C28H50) is a tetracyclic compound primarily found in fungi. It is structurally characterized by a unique arrangement of functional groups that contribute to its biological functions. The compound is synthesized through the hydrogenation of ergosterol, often utilizing catalysts like palladium on carbon under controlled conditions to ensure purity and yield .

The biological activity of this compound is attributed to several mechanisms:

- Nrf2 Pathway Activation : this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the expression of antioxidant genes, reducing inflammation and protecting cells from damage .

- Anticancer Properties : The compound has demonstrated potential in enhancing the cytotoxic effects of chemotherapeutic agents. For instance, in studies involving liver cancer cell lines, the combination of ergosterol (a precursor) with amphotericin B resulted in significant cell death due to necrosis . Additionally, ergosterol has been shown to inhibit growth in various cancer cell lines, including Hep2 cells with an IC50 value of 40 μM/mL .

- Anti-inflammatory Effects : Research indicates that ergosterol can suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and other immune cells . This property suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study examined the effects of ergosterol on multidrug-resistant cancer cells. In this study, drug-sensitive human gastric carcinoma cells (SGC7901) were treated alongside their adriamycin-resistant counterparts (SGC7901/Adr). Ergosterol at concentrations below 5 μM significantly enhanced the cytotoxicity of adriamycin in resistant cells, suggesting its potential as an adjuvant therapy in overcoming drug resistance .

Case Study: Anti-inflammatory Effects

In another investigation, mice pretreated with ergosterol showed reduced histopathological changes induced by lipopolysaccharide (LPS) exposure. The treatment led to a decrease in inflammatory cell infiltration and pro-inflammatory cytokine levels, highlighting ergosterol's protective effects against acute lung injury .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties when compared to other sterols:

| Compound | Source | Key Biological Activity |

|---|---|---|

| Ergosterol | Fungi | Antifungal; anticancer properties |

| Cholesterol | Animals | Membrane structure; precursor for steroid hormones |

| Stigmasterol | Plants | Plant sterol with cholesterol-like functions |

This compound's distinct structural modifications confer unique pharmacological properties not observed in cholesterol or stigmasterol, particularly its ability to activate the Nrf2 pathway effectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.